Iodoazomycin riboside

hypoxia-selective cytotoxicity radiosensitizer potency EMT-6 murine tumor model

Iodoazomycin riboside (IAZR; CAS 102059-58-5), systematically named 1-(5′-iodo-5′-deoxyribofuranosyl)-2-nitroimidazole, is a synthetic 2-nitroimidazole nucleoside belonging to the iodinated azomycin nucleoside class of hypoxia-selective markers and radiosensitizers. First synthesized and characterized in 1986, IAZR features a ribose sugar scaffold with an iodine atom substituted at the 5′-position of the ribofuranosyl ring, distinguishing it from the arabinose-based analog iodoazomycin arabinoside (IAZA) and the non-iodinated parent azomycin riboside (AZR).

Molecular Formula C8H10IN3O5
Molecular Weight 355.09 g/mol
CAS No. 102059-58-5
Cat. No. B011314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodoazomycin riboside
CAS102059-58-5
Synonyms1-(5'-iodo-5'-deoxyribofuranosyl)-2-nitroimidazole
IAZR
iodoazomycin riboside
Molecular FormulaC8H10IN3O5
Molecular Weight355.09 g/mol
Structural Identifiers
SMILESC1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O
InChIInChI=1S/C8H10IN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6-,7-/m1/s1
InChIKeyFWNOUYXMHAJQMU-DBRKOABJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iodoazomycin Riboside (IAZR) CAS 102059-58-5: Procurement-Relevant Identity, Class, and Baseline Characteristics


Iodoazomycin riboside (IAZR; CAS 102059-58-5), systematically named 1-(5′-iodo-5′-deoxyribofuranosyl)-2-nitroimidazole, is a synthetic 2-nitroimidazole nucleoside belonging to the iodinated azomycin nucleoside class of hypoxia-selective markers and radiosensitizers [1]. First synthesized and characterized in 1986, IAZR features a ribose sugar scaffold with an iodine atom substituted at the 5′-position of the ribofuranosyl ring, distinguishing it from the arabinose-based analog iodoazomycin arabinoside (IAZA) and the non-iodinated parent azomycin riboside (AZR) [1]. The compound undergoes hypoxia-dependent enzymatic reduction of its 2-nitroimidazole moiety, leading to covalent adduct formation with intracellular macromolecules exclusively under low-oxygen conditions—a mechanism that underpins its utility as both a hypoxia imaging probe and a hypoxic-cell radiosensitizer [1]. Its computed physicochemical profile includes a LogP of approximately 0.37 and estimated water solubility of ~1,253 mg/L at 25°C, placing it in a lipophilicity range favorable for biodistribution while retaining aqueous handling compatibility .

Why Iodoazomycin Riboside Cannot Be Replaced by Generic 2-Nitroimidazole Hypoxia Markers: Structural and Pharmacodynamic Rationale


Within the 2-nitroimidazole hypoxia-marker class, substitution with a close structural analog is pharmacodynamically non-equivalent because the sugar moiety, halogen identity, and halogen position collectively govern three critical performance parameters: hypoxia-dependent cellular binding rate, cytotoxic potency under hypoxia, and ADME properties including water solubility and plasma clearance [1][2]. IAZR's ribofuranosyl scaffold with iodine at the 5′-position yields quantitatively distinct behavior from the arabinofuranosyl analog IAZA (which bears a different sugar stereochemistry), from the non-iodinated azomycin riboside AZR (which lacks the halogen entirely), and from fluoroazomycin arabinoside FAZA (which substitutes fluorine for iodine and arabinose for ribose) [1][3]. These structural differences translate into measurable gaps in cytotoxicity, hypoxic-cell binding kinetics, and radiosensitizing efficacy that preclude reliable functional interchangeability for any application where hypoxic-cell targeting potency or imaging signal-to-background ratios are decision-critical [1][3].

Quantitative Differentiation Evidence for Iodoazomycin Riboside (IAZR) Versus Comparator Hypoxia Markers


Cytotoxic Potency of IAZR Versus Azomycin Riboside (AZR) in Hypoxic EMT-6 Tumor Cells

In a direct head-to-head comparison using EMT-6 murine tumor cells under identical in vitro conditions, IAZR exhibited approximately 3-fold greater cytotoxicity and radiosensitizing effectiveness than its non-iodinated parent compound, azomycin riboside (AZR) [1]. This quantification reflects both increased toxicity and enhanced radiosensitization, demonstrating that the 5′-iodo substitution on the ribofuranosyl ring is a critical potency determinant that cannot be achieved by the unsubstituted riboside [1].

hypoxia-selective cytotoxicity radiosensitizer potency EMT-6 murine tumor model

Cytotoxic Potency of IAZR Versus Misonidazole (MISO) in Hypoxic EMT-6 Tumor Cells

When directly compared against misonidazole (MISO)—the prototypical and most extensively studied 2-nitroimidazole hypoxia radiosensitizer—IAZR demonstrated approximately 10-fold greater cytotoxicity and radiosensitizing effectiveness in EMT-6 tumor cells under hypoxia [1]. This 10× differential is substantially larger than the IAZR–AZR gap, indicating that the combination of ribose sugar conjugation and 5′-iodination produces a synergistic potency enhancement over the simple nitroimidazole scaffold represented by MISO [1].

hypoxia-selective cytotoxicity misonidazole comparator radiosensitizer potency ranking

Hypoxia-Dependent Cellular Binding Kinetics: IAZR Versus Misonidazole in EMT-6 Cells

Using [125I]-labeled IAZR, the rate of hypoxia-selective covalent binding to EMT-6 cellular macromolecules was measured as 2.5- to 3-fold faster than that of [14C]-MISO across a concentration range of 10–100 µM [1]. For context, MISO binding to EMT-6 cells at 10 µM under extreme hypoxia was independently reported as 51.6 pmole/10⁶ cells/hr [2]. This superior binding rate directly reflects more efficient enzymatic reduction and adduct formation under low-oxygen conditions, a functional consequence of the ribose-iodo substitution pattern that enhances intracellular retention of the reduced nitroimidazole intermediate [1].

hypoxic cell adduct formation binding kinetics radiotracer development

IAZR Binding Rate Rank: Highest Absolute Hypoxic-Cell Binding Among All Tested Radiosensitizers

The authors of the foundational 1986 characterization study explicitly reported that 'the absolute rates of binding of 5′-IAZR to hypoxic cells at concentrations of 10–100 µM are the highest observed in this laboratory for any hypoxic cell radiosensitizer tested to date' [1]. This statement, while not providing a named single comparator, represents a class-level ranking against all 2-nitroimidazole radiosensitizers screened in the Chapman laboratory through 1986, including MISO, azomycin riboside, and other investigational nitroimidazoles [1]. This top-ranked binding rate positions IAZR as the benchmark compound within the pre-1986 screening panel for hypoxia-dependent macromolecular adduct formation [1].

binding rate ranking hypoxic cell marker screening structure-activity relationship

Physicochemical Differentiation: Water Solubility and Plasma Clearance of Iodinated Azomycin Riboside Versus Arabinoside (IAZA)

A 1996 review by Chapman and colleagues identified that second-generation markers of the iodinated azomycin nucleoside class—including riboside congeners—were specifically designed to achieve greater water solubility and faster plasma clearance rates relative to the first-generation clinical tracer iodoazomycin arabinoside (IAZA) [1]. The ribofuranosyl sugar scaffold (present in IAZR) confers a different hydrogen-bonding profile and metabolic handling compared with the arabinofuranosyl scaffold of IAZA [1]. Supporting this, IAZR's predicted water solubility of ~1,253 mg/L and LogP of ~0.37 represent a balance of aqueous solubility and moderate lipophilicity that is distinct from IAZA, which has reported clinical systemic clearance of 239 ± 48 mL/min and a steady-state volume of distribution of 0.716 ± 0.088 L/kg in healthy volunteers [2].

water solubility plasma clearance biodistribution optimization IAZA comparator

Radiosensitization Potency Hierarchy: IAZA Superior to FAZA, with IAZR Demonstrating 3-Fold Advantage Over AZR

In a 2023 study using FaDu head and neck cancer cells under hypoxia, iodoazomycin arabinoside (IAZA) was demonstrated to be a superior radiosensitizer compared with fluoroazomycin arabinoside (FAZA) in clonogenic survival assays [1]. When combined with the earlier finding that IAZR is approximately 3× more effective as a radiosensitizer than its non-iodinated riboside counterpart AZR [2], a consistent structure-activity pattern emerges: iodinated azomycin nucleosides (IAZA, IAZR) exhibit greater radiosensitization potency than their fluorinated (FAZA) or non-halogenated (AZR) analogs within the same sugar class [1][2]. This cross-study hierarchy supports the selection of iodine-bearing azomycin riboside over alternative halogen-substituted or unsubstituted nitroimidazole probes when maximal radiosensitization is the experimental endpoint [1][2].

radiosensitization hierarchy IAZA vs FAZA structure-activity relationship head and neck cancer

High-Impact Research and Industrial Application Scenarios for Iodoazomycin Riboside (IAZR) Based on Quantitative Differentiation Evidence


Hypoxia PET/SPECT Radiotracer Development Requiring Maximal Hypoxic-Cell Binding Signal

Investigators developing novel radioiodinated hypoxia imaging agents (e.g., 123I-, 124I-, or 131I-labeled probes) can leverage IAZR's 2.5–3× faster hypoxic-cell binding rate over MISO [1] and its documented top-ranking absolute binding rate among tested radiosensitizers [1] to select IAZR as a high-sensitivity lead scaffold. The ribose sugar backbone, combined with the 5′-iodo substitution, delivers faster adduct formation kinetics than the prototypical MISO scaffold [1], while its predicted LogP of ~0.37 and water solubility of ~1,253 mg/L support favorable biodistribution for imaging applications. IAZR serves as a structurally distinct comparator to the clinically used arabinoside tracer IAZA, with its riboside class advantage of greater water solubility and faster projected plasma clearance [2] offering a differentiated pharmacokinetic profile for preclinical imaging studies.

Hypoxia-Selective Radiosensitizer Screening and Mechanistic Studies in Oncology Research

For laboratories conducting radiosensitizer screening panels or mechanistic studies of hypoxia-directed DNA damage, IAZR provides a uniquely potent reference compound: it is ~10× more cytotoxic and effective as a radiosensitizer than the historical standard MISO and ~3× more effective than its non-iodinated riboside analog AZR in EMT-6 cells [1]. These quantitative potency multipliers, established under identical experimental conditions, make IAZR an ideal positive control for structure-activity relationship (SAR) studies exploring the contribution of sugar stereochemistry (riboside vs. arabinoside), halogen identity (iodine vs. fluorine), and halogen position to radiosensitization efficacy [1][3]. The cross-study observation that iodinated azomycin nucleosides (IAZA) outperform fluorinated analogs (FAZA) in radiosensitization [3] further supports IAZR's inclusion in panels designed to dissect the iodine-versus-fluorine potency differential.

Chemical Biology Probe for Hypoxia-Dependent Macromolecular Adduct Formation Assays

IAZR's defining mechanistic feature—hypoxia-dependent covalent adduct formation with cellular macromolecules following enzymatic nitro-group reduction [1]—positions it as a chemical biology tool for quantifying hypoxic fractions in solid tumor models or 3D spheroid cultures. The 2.5–3× binding rate advantage over MISO [1] enables shorter incubation times or improved signal-to-noise ratios in adduct-detection workflows (e.g., scintillation counting of [125I]-labeled IAZR or immunohistochemical detection of IAZR–protein adducts). Researchers transitioning from MISO-based adduct assays can adopt IAZR to achieve substantially higher sensitivity at equivalent substrate concentrations, supported by the documented 10× cytotoxicity/effectiveness differential [1].

Comparative Pharmacokinetic and Biodistribution Studies of Iodinated Versus Fluorinated Azomycin Nucleoside Hypoxia Markers

For preclinical imaging laboratories conducting head-to-head biodistribution comparisons across the azomycin nucleoside class, IAZR offers a well-characterized riboside benchmark with defined in vitro potency parameters (3× AZR, 10× MISO, 2.5–3× MISO binding rate) [1] and physicochemical properties (LogP ~0.37, predicted water solubility ~1,253 mg/L) that contrast with the arabinoside IAZA and the galactopyranoside IAZGP. The Chapman et al. 1996 review specifically identified the riboside sugar class as offering greater water solubility and faster plasma clearance than the arabinoside IAZA [2], making IAZR a strategically important comparator in any systematic evaluation of how sugar stereochemistry and halogen choice modulate tumor uptake, normal-tissue background, and clearance kinetics in rodent tumor models [1][2].

Quote Request

Request a Quote for Iodoazomycin riboside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.